

Introduction: Elucidating the Molecular Identity of a Key Pharmaceutical Intermediate

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Compound of Interest

Compound Name: *5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride*

CAS No.: 1095824-77-3

Cat. No.: B1428500

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5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride (CAS No. 1095824-77-3) is a highly functionalized heterocyclic compound of significant interest in modern drug discovery and development.^[1] Its core structure, a substituted pyridine ring, is a prevalent motif in medicinal chemistry. Specifically, this compound has been identified as a valuable building block and has been investigated for its potent inhibitory activity against critical signaling enzymes like phosphoinositide 3-kinase (PI3K), a key target in oncology research.^{[2][3]} The presence of a trifluoromethyl group (-CF₃) and a chlorine atom significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for developing novel therapeutics.^{[2][4][5]}

Given its role as a high-value intermediate, rigorous and unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the expected spectroscopic signature of **5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride**. As publicly available spectra for this specific salt are scarce, this document leverages foundational spectroscopic principles and data from structurally related analogs to predict and interpret the data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, ensuring researchers can

confidently acquire and interpret data to confirm the identity, purity, and stability of this critical compound.

Compound Profile & Molecular Structure

A summary of the key physicochemical properties for the title compound is provided below.



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The structural integrity of the compound is the foundation of its chemical reactivity and biological activity. The diagram below illustrates the atom numbering convention used for the spectroscopic assignments throughout this guide.

Caption: Molecular structure of 5-Chloro-4-(trifluoromethyl)pyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ^{19}F NMR provides an additional, highly sensitive probe. The hydrochloride salt form and the presence of an amine group mean that proton exchange with the solvent (like D_2O) can occur, which is a key diagnostic feature.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to be simple, showing two signals corresponding to the aromatic protons on the pyridine ring and a broad signal for the amine protons. The exact

chemical shift of the amine protons can vary depending on concentration, temperature, and solvent.



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Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum should display six distinct signals for the six carbon atoms of the molecule. The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (^1JCF).



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Predicted ^{19}F NMR Spectrum

^{19}F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl group.[8]



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Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and to observe exchangeable protons like -NH₂.
 - Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
- Instrument Setup (for a 400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the ¹H, ¹³C, and ¹⁹F probes.
- ¹H NMR Acquisition:
 - Acquire a standard single-pulse ¹H spectrum.

- Set the spectral width to cover a range of -2 to 12 ppm.
- Use a 30° pulse angle and a relaxation delay of 2-5 seconds.
- Acquire 16-32 scans for a good signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
- ¹³C{¹H} NMR Acquisition:
 - Switch to the ¹³C channel.
 - Use a standard proton-decoupled pulse program (e.g., zgpg30).
 - Set the spectral width to cover 0 to 180 ppm.
 - Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C is less sensitive.
 - Process and calibrate using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
- ¹⁹F NMR Acquisition:
 - Switch to the ¹⁹F channel.
 - Set the spectral width to cover a range appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).
 - Acquire 32-64 scans.
 - Process the data. An external reference standard like CFCI₃ may be used for precise chemical shift calibration.
- Data Validation (D₂O Exchange):
 - After acquiring the initial ¹H spectrum, add 1-2 drops of D₂O to the NMR tube.
 - Shake the tube well and re-acquire the ¹H spectrum.

- Confirm the disappearance or significant reduction in the intensity of the -NH₂ proton signal.

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a molecular "fingerprint" characterized by absorption bands corresponding to specific vibrational modes.

Predicted IR Absorption Bands

The key functional groups—amine, pyridine ring, C-Cl, and C-F bonds—will give rise to characteristic absorption bands.



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Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
- Sample Application:

- Place a small amount of the solid **5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride** powder directly onto the ATR crystal.
- Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.
- Spectrum Acquisition:
 - Collect the spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add 16-32 scans to achieve a high signal-to-noise ratio.
- Data Processing and Analysis:
 - Perform an ATR correction if necessary (this is often done automatically by the software).
 - Label the major peaks and compare the observed frequencies with the predicted values to confirm the presence of key functional groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the confirmation of molecular weight and elemental composition.

Predicted Mass Spectrum (Electron Ionization - EI)

Under EI-MS, the hydrochloride salt will typically be analyzed as the free base (Molecular Formula: $\text{C}_6\text{H}_4\text{ClF}_3\text{N}_2$; Monoisotopic Mass: 196.00 g/mol).

- Molecular Ion (M^+): A prominent molecular ion peak is expected at m/z 196.
- Isotope Pattern: Due to the natural abundance of chlorine isotopes ($^{35}\text{Cl} \approx 75.8\%$, $^{37}\text{Cl} \approx 24.2\%$), a characteristic isotopic pattern will be observed. There will be an M^+ peak at m/z 196 (containing ^{35}Cl) and an $\text{M}+2$ peak at m/z 198 (containing ^{37}Cl) with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of a single chlorine atom in the molecule.

- Key Fragmentation: The trifluoromethyl group is relatively stable, but fragmentation may occur through the loss of chlorine or other neutral fragments.



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Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionization:
 - Utilize a standard electron ionization energy of 70 eV.
- Analysis:
 - Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and relevant fragments.
- Data Interpretation:

- Identify the molecular ion peak (M^+).
- Verify the 3:1 intensity ratio of the M^+ and $M+2$ peaks to confirm the presence of one chlorine atom.
- Analyze the fragmentation pattern to further support the proposed structure. For higher confidence, high-resolution mass spectrometry (HRMS) can be used to obtain an exact mass, which can confirm the elemental formula to within a few parts per million.

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. A synergistic approach is essential for unambiguous structural verification. The following workflow ensures comprehensive characterization.



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Sources

- [1. a2bchem.com \[a2bchem.com\]](#)
- [2. benchchem.com \[benchchem.com\]](#)
- [3. 5-Chloro-4-\(trifluoromethyl\)pyridin-2-amine hydrochloride | 1095824-77-3 | Benchchem \[benchchem.com\]](#)
- [4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. pubs.acs.org \[pubs.acs.org\]](#)
- [6. 1095824-77-3|5-Chloro-4-\(trifluoromethyl\)pyridin-2-amine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- [7. 5-Chloro-4-\(trifluoromethyl\)pyridin-2-amine hydrochloride | 1095824-77-3 \[sigmaaldrich.com\]](#)
- [8. pubs.acs.org \[pubs.acs.org\]](#)
- [9. colorado.edu \[colorado.edu\]](#)
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